Scopoletin B-D-glucuronide
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Overview
Description
Scopoletin B-D-glucuronide is a glucuronide conjugate of scopoletin, a naturally occurring coumarin derivative. Scopoletin, also known as 6-methoxy-7-hydroxycoumarin, is found in various medicinal and edible plants. The glucuronide form is a result of the conjugation of scopoletin with glucuronic acid, enhancing its solubility and facilitating its excretion from the body.
Mechanism of Action
- Scopoletin B-D-glucuronide may exert its effects through various mechanisms:
- Anti-Inflammatory Activity : Scopoletin, the parent compound of this compound, has demonstrated anti-inflammatory properties. It inhibits cytokine production (e.g., TNF-α, IL-1β, IL-6) in macrophages .
- Anti-Angiogenic Effects : Scopoletin inhibits tube formation, proliferation, and migration of endothelial cells by obstructing VEGFR2 autophosphorylation and inhibiting ERK1/2, p38 MAPK, and Akt activation .
- Antifungal Action : Scopoletin interferes with fungal cell component synthesis, disrupts cell walls and plasma membranes, and impairs biofilm growth and proliferation in certain fungi .
Mode of Action
Biochemical Analysis
Biochemical Properties
Scopoletin B-D-glucuronide is synthesized by diverse medicinal and edible plants . It is indicated to have antimicrobial, anticancer, anti-inflammation, anti-angiogenesis, anti-oxidation, antidiabetic, antihypertensive, hepatoprotective, and neuroprotective properties . It is also an inhibitor of various enzymes, including choline acetyltransferase, acetylcholinesterase, and monoamine oxidase .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to have antitumor activity against several cancer cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit various enzymes, including choline acetyltransferase, acetylcholinesterase, and monoamine oxidase . It also has been reported to regulate inflammatory responses by inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κβ) and mitogen-activated protein kinase (MAPK) signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been well-documented. Scopoletin, the parent compound, has been shown to have low bioavailability, rapid absorption, and extensive metabolism . These properties may be associated with its poor solubility in aqueous media .
Dosage Effects in Animal Models
Scopoletin has been shown to ameliorate anxiety-like behaviors in a dose-dependent manner in a mouse model .
Metabolic Pathways
Scopoletin has been shown to stimulate glucose transporter type 4 (GLUT4) translocation via upregulating the activation of phosphatidylinositol-3-kinase (PI3K) and AMP-activated protein kinase (AMPK) pathway .
Transport and Distribution
Scopoletin has been shown to have anti-aging effects, which promotes autophagy induction via inactivation of p53 and enhance FoxO transportation .
Subcellular Localization
The biosynthesis of scopoletin has been developed in microbial cell factories , suggesting that it may be localized in specific compartments or organelles within these cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Scopoletin B-D-glucuronide typically involves the glucuronidation of scopoletin. This can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of uridine diphosphate glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to scopoletin. Chemical glucuronidation can be performed using glucuronic acid derivatives under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve the extraction of scopoletin from plant sources followed by its chemical or enzymatic glucuronidation. The extraction process typically employs chromatographic techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to isolate scopoletin from plant extracts.
Chemical Reactions Analysis
Types of Reactions: Scopoletin B-D-glucuronide can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its aglycone form, scopoletin.
Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups of the scopoletin moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives such as quinones.
Reduction: Scopoletin (aglycone form).
Substitution: Various substituted scopoletin derivatives.
Scientific Research Applications
Scopoletin B-D-glucuronide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glucuronidation reactions and the metabolism of coumarins.
Biology: Investigated for its role in plant defense mechanisms and its interactions with microbial pathogens.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and antimicrobial properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Scopoletin B-D-glucuronide can be compared with other glucuronide conjugates of coumarins, such as:
Esculetin B-D-glucuronide: Similar in structure but differs in the hydroxylation pattern on the coumarin ring.
Umbelliferone B-D-glucuronide: Another glucuronide conjugate with distinct pharmacological properties.
Daphnetin B-D-glucuronide: Differentiated by the presence of additional hydroxyl groups on the coumarin ring.
Uniqueness: this compound is unique due to its specific hydroxylation and methoxylation pattern, which contributes to its distinct pharmacological profile and interactions with molecular targets.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(6-methoxy-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O10/c1-23-8-4-6-2-3-10(17)24-7(6)5-9(8)25-16-13(20)11(18)12(19)14(26-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22)/t11-,12-,13+,14-,16+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTLUAQBFYOVMO-JHZZJYKESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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